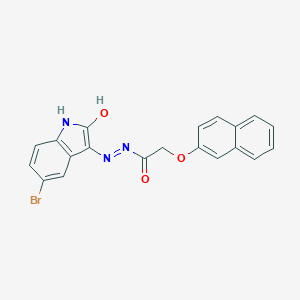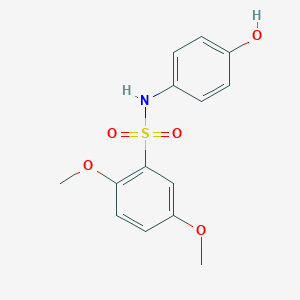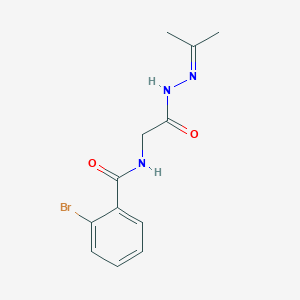
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Naphthalimide compounds, including those with structures related to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide, are recognized for their extensive potential in medicinal applications. These compounds exhibit a wide range of biological activities due to their ability to interact with various biological targets via noncovalent bonds. This interaction profile renders them promising candidates for the development of anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their applications are not limited to therapeutic interventions but extend to diagnostic and imaging technologies, including the development of artificial ion receptors, fluorescent probes, and cell imaging agents. The research emphasizes the importance of understanding the structure-activity relationships and the action mechanisms of these compounds to harness their full potential in medicinal chemistry (Gong et al., 2016).
Environmental Remediation
In the context of environmental science, naphthalene and its derivatives have been the subject of studies focusing on pollution remediation. Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, are environmental pollutants of concern due to their toxicity and persistence. Microbial degradation is a significant mechanism for the ecological recovery of PAH-contaminated sites. Research has explored the genetic and biochemical pathways involved in the biodegradation of naphthalene, highlighting the roles of various microorganisms in breaking down these compounds in contaminated environments. This area of research is critical for developing strategies to enhance bioremediation efforts and mitigate the environmental impact of PAHs, including compounds structurally related to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide (Peng et al., 2008).
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-8-17-16(10-14)19(20(26)22-17)24-23-18(25)11-27-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,22,26H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHXSKYYQRYDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)


![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)